

Technical Guide: Physical Properties of (S)-2-fluoro-1-phenylethan-1-ol

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Compound of Interest

Compound Name: (S)-2-fluoro-1-phenylethan-1-ol

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Introduction

(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in synthetic organic chemistry and drug development. Its structural motifs are found in various biologically active molecules, and it serves as a valuable chiral building block for the synthesis of more complex pharmaceutical compounds. The presence of the fluorine atom can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This guide provides a summary of the available physical properties of **(S)-2-fluoro-1-phenylethan-1-ol** and outlines key experimental protocols for its synthesis and characterization.

Core Physical Properties

A comprehensive search of available chemical databases and scientific literature reveals that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and density for **(S)-2-fluoro-1-phenylethan-1-ol** are not readily available. This suggests that the compound may exist as a liquid or a low-melting solid at room temperature, but this has not been formally documented in the reviewed sources.

Data Presentation

The following table summarizes the known quantitative data for **(S)-2-fluoro-1-phenylethan-1-ol**.

Physical Property	Value	Source
Molecular Formula	C ₈ H ₉ FO	[1] [2]
Molecular Weight	140.16 g/mol	[1] [2]
Melting Point	Data not available	[1]
Boiling Point	Data not available	[1]
Density	Data not available	[1]
Specific Rotation ([α] _D)	Data not available	

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(S)-2-fluoro-1-phenylethan-1-ol** are not explicitly published. However, based on established methods for the synthesis of analogous chiral alcohols, a generalized protocol can be described.

Enantioselective Synthesis of (S)-2-fluoro-1-phenylethan-1-ol

The most common method for preparing enantiopure **(S)-2-fluoro-1-phenylethan-1-ol** is the asymmetric reduction of its corresponding prochiral ketone, 2-fluoro-1-phenylethanone. This can be achieved using various chiral reducing agents or catalytic systems.

Principle: A chiral catalyst or reagent facilitates the transfer of a hydride to the carbonyl group of 2-fluoro-1-phenylethanone from one face of the molecule, leading to a preponderance of the (S)-enantiomer of the alcohol.

Generalized Protocol:

- Catalyst Preparation (if applicable): A chiral catalyst, such as a CBS (Corey-Bakshi-Shibata) catalyst or a Noyori-type ruthenium catalyst, is prepared or purchased.

- **Reaction Setup:** A solution of 2-fluoro-1-phenylethanone (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of Catalyst and Reducing Agent:** The chiral catalyst (typically 0.05 to 0.1 equivalents) is added to the ketone solution. A reducing agent, such as borane-dimethyl sulfide complex or isopropanol (for transfer hydrogenation), is then added slowly at a controlled temperature (often between -78 °C and room temperature).
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
- **Quenching and Workup:** The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol or water. The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched **(S)-2-fluoro-1-phenylethan-1-ol**.
- **Characterization:** The structure of the product is confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Measurement of Specific Optical Rotation

The specific rotation is a fundamental physical property of a chiral compound and is determined using a polarimeter.

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The extent to which the plane of this light is rotated is measured. The specific rotation is a standardized value that depends on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.

Generalized Protocol:

- **Sample Preparation:** A precise concentration of **(S)-2-fluoro-1-phenylethan-1-ol** is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform, methanol, or ethanol). A typical concentration is 1 g/100 mL.
- **Instrument Calibration:** The polarimeter is calibrated using a blank sample containing only the pure solvent. The reading is set to zero.
- **Measurement:** The sample solution is carefully transferred to a polarimeter cell of a known path length (typically 1 decimeter). Any air bubbles must be removed. The cell is placed in the polarimeter.
- **Data Acquisition:** The observed angle of rotation (α) is measured. The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (e.g., 20 °C or 25 °C).
- **Calculation of Specific Rotation:** The specific rotation ($[\alpha]$) is calculated using the following formula:

$$[\alpha]_{T\lambda} = \alpha / (c \times l)$$

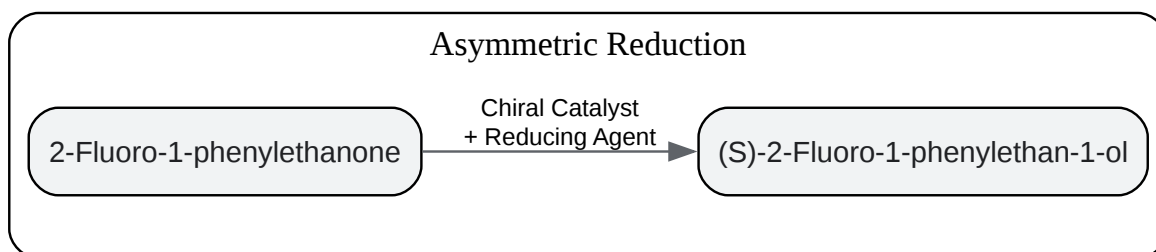
where:

- α = observed rotation in degrees
- c = concentration in g/mL
- l = path length in decimeters (dm)
- T = temperature in degrees Celsius
- λ = wavelength of light in nanometers

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for producing **(S)-2-fluoro-1-phenylethan-1-ol**.



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Caption: Generalized synthetic workflow for **(S)-2-fluoro-1-phenylethan-1-ol**.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-fluoro-1-phenylethanol | 450-94-2 [sigmaaldrich.com]
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